molecular formula C22H22F3N3O2S B2658390 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 905787-07-7

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2658390
CAS No.: 905787-07-7
M. Wt: 449.49
InChI Key: PSQSOJLGCKRUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)butanamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with electron-withdrawing groups (cyano and trifluoromethyl) at positions 3 and 4, respectively. A thioether bridge connects the tetrahydroquinoline moiety to a butanamide chain, terminating in a 4-methoxyphenyl group.

Properties

IUPAC Name

4-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-30-15-10-8-14(9-11-15)27-19(29)7-4-12-31-21-17(13-26)20(22(23,24)25)16-5-2-3-6-18(16)28-21/h8-11H,2-7,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQSOJLGCKRUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)butanamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25F3N3OSC_{24}H_{25}F_3N_3OS, with a molecular weight of approximately 479.53 g/mol. Its structure features a tetrahydroquinoline moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

PropertyValue
Molecular FormulaC24H25F3N3OS
Molecular Weight479.53 g/mol
CAS NumberNot specified

Pharmacological Effects

The compound's biological activity has been evaluated in several studies, showing promising results in various areas:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against cancer cell lines. For instance, it has been tested against human lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines, demonstrating significant inhibition of cell proliferation with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : The tetrahydroquinoline structure is associated with anti-inflammatory properties. Studies suggest that derivatives of this structure can inhibit pro-inflammatory cytokines and pathways .
  • Neuroprotective Effects : Some research indicates that compounds with similar structures can provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways related to cancer growth and inflammation. The trifluoromethyl group may enhance the lipophilicity of the compound, facilitating its ability to cross cellular membranes and exert its effects intracellularly.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various tetrahydroquinoline derivatives, the compound was found to have an IC50 value of 16.06 µM against A549 cells, indicating moderate potency compared to other tested compounds . The study highlighted structure-activity relationships (SAR), suggesting that modifications to the phenyl groups could enhance activity.

Study 2: In Vivo Efficacy

An animal model study assessed the anti-inflammatory effects of a related compound in induced arthritis models. Results showed a significant reduction in paw swelling and inflammatory markers upon treatment, suggesting potential therapeutic applications for inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. The tetrahydroquinoline scaffold is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. Preliminary studies suggest that the target compound may exhibit similar effects, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties :
    • Compounds containing quinoline derivatives have shown promising antimicrobial activity against a range of pathogens. The introduction of the trifluoromethyl group can enhance lipophilicity and cellular uptake, potentially increasing efficacy against resistant strains of bacteria and fungi.
  • Cholinesterase Inhibition :
    • The compound's structural features suggest potential activity as a cholinesterase inhibitor. This could be beneficial in treating neurodegenerative conditions such as Alzheimer's disease, where cholinergic signaling is compromised.

Pharmacological Insights

  • Mechanism of Action :
    • Understanding the mechanism of action is crucial for developing therapeutic agents. The interaction of this compound with specific biological targets (e.g., enzymes or receptors) can provide insights into its pharmacodynamics. Studies on related compounds indicate that they may act through modulation of neurotransmitter systems or inhibition of specific enzymes.
  • Structure-Activity Relationship (SAR) :
    • Investigating the SAR of similar compounds has revealed that modifications to the quinoline structure can significantly alter biological activity. Systematic studies on the target compound could identify optimal substitutions for enhanced efficacy and selectivity.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study investigating related tetrahydroquinoline derivatives reported significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles. Similar investigations on the target compound are warranted to evaluate its potential.
  • Animal Models :
    • Preclinical studies using animal models have demonstrated the potential of quinoline derivatives in reducing tumor growth and enhancing survival rates in cancer models. Such studies could pave the way for clinical trials involving the target compound.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound ATetrahydroquinoline with methoxy groupAnticancer, Antimicrobial
Compound BSimilar quinoline structure with cyano groupCholinesterase inhibition
Compound CTrifluoromethyl-substituted quinolineAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and functional groups of the target compound and its analogs:

Compound Name (Reference) Core Structure Key Substituents Functional Groups Biological Implications
Target Compound Tetrahydroquinoline 3-CN, 4-CF₃, thioether, 4-methoxyphenyl Cyano, CF₃, Amide Enhanced lipophilicity, potential CNS activity
Ethyl 4-((3-cyano-6-methyl-4-CF₃-THQ-2-yl)thio)butanoate Tetrahydroquinoline 3-CN, 4-CF₃, thioether, ethyl ester Cyano, CF₃, Ester Ester may increase hydrolysis susceptibility
4-Methoxy-N-(4-(4-CF₃-phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thienopyrimidine 4-CF₃-phenoxy, benzamide CF₃, Amide, Methoxy Thienopyrimidine core may enhance antimicrobial activity
4-(Thiophen-2-yl)-N-(4-CF₃-phenyl)butanamide Simple butanamide Thiophene, 4-CF₃-phenyl Amide, CF₃ Simplified structure with reduced steric hindrance
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide Sulfonamide-linked Sulfonamide, thiazole Sulfonamide, Amide Sulfonamide may improve solubility

Key Observations:

  • Core Heterocycle Influence: The tetrahydroquinoline core in the target compound and its ester analog provides rigidity compared to thienopyrimidine or thiazole cores. This rigidity may affect binding to biological targets, such as enzymes or receptors.
  • The thioether linkage in the target compound and its ester analog offers stability compared to sulfonamide or phenoxy groups, which may undergo metabolic oxidation. The amide group in the target compound and benzamide analog facilitates hydrogen bonding, unlike the ester in , which is prone to hydrolysis.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl and cyano groups in the target compound likely increase logP compared to non-halogenated analogs. For example, the ester analog may have lower logP due to the polar ester group.
  • Solubility : The 4-methoxyphenyl group in the target compound introduces moderate polarity, whereas sulfonamide-containing analogs may exhibit higher aqueous solubility due to ionizable groups.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what purification techniques ensure high yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the tetrahydroquinoline core. For example, nucleophilic substitution reactions can introduce the trifluoromethyl group at the 4-position, followed by thiolation using reagents like NaSH or thiourea derivatives. Critical purification steps include column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol or acetonitrile to isolate the final product. Monitoring intermediates via TLC and HPLC ensures reaction progression .

Q. Which spectroscopic methods are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of the cyano, trifluoromethyl, and thioether groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in the tetrahydroquinoline ring .

Q. What initial pharmacological screening approaches are appropriate for this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays targeting bacterial acetyl-CoA carboxylase (ACCase) or similar enzymes, as the trifluoromethyl and cyano groups are known to interact with hydrophobic enzyme pockets. Use fluorescence-based assays with NADPH depletion as a readout. Parallel cytotoxicity screening (e.g., MTT assay on mammalian cell lines) assesses selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in thioether bond formation?

  • Methodological Answer : Low yields often arise from steric hindrance at the tetrahydroquinoline 2-position. Optimize using polar aprotic solvents (e.g., DMF) with catalytic Cu(I) to facilitate sulfur nucleophilicity. Kinetic studies (e.g., varying temperature/pH) and in situ IR monitoring can identify rate-limiting steps. AI-driven platforms like COMSOL Multiphysics may simulate reaction dynamics to predict optimal conditions .

Q. What computational strategies validate the compound’s interaction with bacterial enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to ACCase active sites. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability of the ligand-enzyme complex over 100-ns trajectories. Quantum Mechanical (QM) calculations (DFT at B3LYP/6-31G* level) evaluate electronic effects of the trifluoromethyl group on binding .

Q. How to resolve discrepancies in biological activity data across assay systems?

  • Methodological Answer : Contradictions may stem from assay-specific variables (e.g., pH, cofactor concentrations). Apply statistical meta-analysis to normalize data across studies. Validate using orthogonal assays: Surface Plasmon Resonance (SPR) measures binding kinetics directly, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Cross-reference with structural analogs (e.g., 4-methoxy derivatives) to isolate structure-activity relationships .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the amide bond). Use LC-MS to characterize degradation products. Lyophilization or formulation with cyclodextrins enhances stability. Protective groups (e.g., Boc on the aniline nitrogen) may be introduced during synthesis if degradation persists .

Data Analysis & Theoretical Frameworks

Q. How to design experiments linking this compound’s activity to broader biochemical pathways?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream effects on bacterial fatty acid synthesis. Pathway enrichment tools (KEGG, DAVID) highlight statistically perturbed networks. Validate via CRISPR-Cas9 knockout of ACCase in E. coli to confirm target specificity .

Q. What statistical models are suitable for dose-response studies in resistant bacterial strains?

  • Methodological Answer : Use nonlinear regression (Hill equation) to calculate IC₅₀ values. Compare resistant vs. wild-type strains via ANOVA with post-hoc Tukey tests. Machine learning (random forest) identifies covariates (e.g., efflux pump expression) contributing to resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.